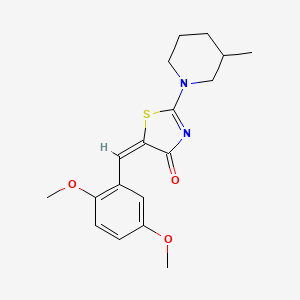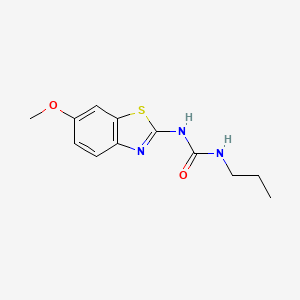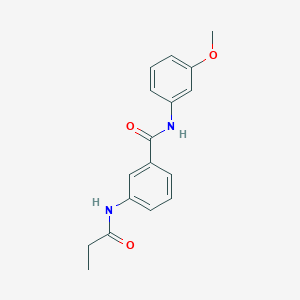
5-(2,5-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxybenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMMDA-2 and belongs to the family of phenethylamines, which are known for their psychoactive effects. However, the focus of
作用機序
DMMDA-2 acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DMMDA-2 also interacts with other receptors, including 5-HT2C and 5-HT1A, which are also involved in the regulation of mood and behavior. The exact mechanism of action of DMMDA-2 is not fully understood, and further research is needed to elucidate its effects on these receptors.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. Studies have shown that DMMDA-2 can induce a state of altered consciousness, which may be related to its effects on serotonin receptors. DMMDA-2 has also been found to have anti-inflammatory and antioxidant properties, which may have implications for its therapeutic potential.
実験室実験の利点と制限
DMMDA-2 has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, its psychoactive effects may make it difficult to study in vivo, and its potential for abuse may limit its use in certain settings. Additionally, the synthesis of DMMDA-2 is complex and requires specialized equipment, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on DMMDA-2, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on other neurotransmitter systems. Additionally, studies on the safety and toxicity of DMMDA-2 are needed to determine its potential for clinical use. Finally, the development of more efficient and scalable synthesis methods for DMMDA-2 may facilitate its use in future research.
In conclusion, DMMDA-2 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Studies have shown that DMMDA-2 has a high affinity for serotonin receptors and a unique mechanism of action, which makes it a promising candidate for further research. However, its psychoactive effects and complex synthesis may limit its use in certain settings. Further research is needed to elucidate its effects and potential for clinical use.
合成法
DMMDA-2 can be synthesized using various methods, including the condensation of 2,5-dimethoxybenzaldehyde with 3-methyl-1-piperidinyl-2-thione in the presence of a suitable catalyst. The resulting product is then oxidized to obtain DMMDA-2. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-methylthio-1-piperidone in the presence of a base, followed by oxidation to obtain DMMDA-2.
科学的研究の応用
DMMDA-2 has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that DMMDA-2 has a high affinity for serotonin receptors, which are involved in the regulation of mood and behavior. DMMDA-2 has also been found to have a unique mechanism of action, which makes it a promising candidate for further research.
特性
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-4-8-20(11-12)18-19-17(21)16(24-18)10-13-9-14(22-2)6-7-15(13)23-3/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNNXHGUUWDCK-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5426831.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5426837.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5426849.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B5426872.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5426879.png)
![N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5426894.png)


![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5426922.png)
![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426935.png)


